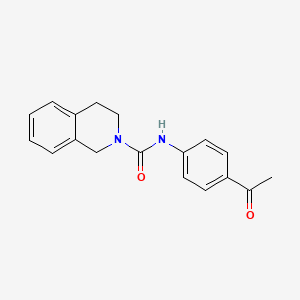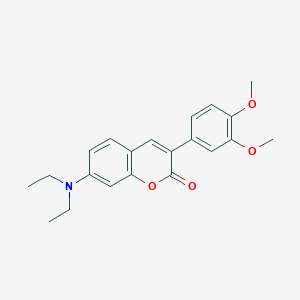
7-(Diethylamino)-3-(3,4-dimethoxyphenyl)chromen-2-one
Overview
Description
7-(Diethylamino)-3-(3,4-dimethoxyphenyl)chromen-2-one, also known as DDC, is a synthetic compound that belongs to the class of coumarin derivatives. DDC has gained significant attention in scientific research due to its potential applications in the field of pharmacology and medicine.
Mechanism of Action
7-(Diethylamino)-3-(3,4-dimethoxyphenyl)chromen-2-one exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is important for cognitive function. 7-(Diethylamino)-3-(3,4-dimethoxyphenyl)chromen-2-one also inhibits the activity of monoamine oxidase, an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition leads to an increase in the levels of these neurotransmitters, which are important for mood regulation.
Biochemical and Physiological Effects:
7-(Diethylamino)-3-(3,4-dimethoxyphenyl)chromen-2-one has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are important factors in the development of various diseases. 7-(Diethylamino)-3-(3,4-dimethoxyphenyl)chromen-2-one has also been shown to improve cognitive function and memory in animal models. Additionally, 7-(Diethylamino)-3-(3,4-dimethoxyphenyl)chromen-2-one has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 7-(Diethylamino)-3-(3,4-dimethoxyphenyl)chromen-2-one in lab experiments is its high potency and selectivity. 7-(Diethylamino)-3-(3,4-dimethoxyphenyl)chromen-2-one has been shown to have a high affinity for its target enzymes and signaling pathways, which makes it an ideal candidate for drug development. However, one of the limitations of using 7-(Diethylamino)-3-(3,4-dimethoxyphenyl)chromen-2-one in lab experiments is its potential toxicity. 7-(Diethylamino)-3-(3,4-dimethoxyphenyl)chromen-2-one has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of 7-(Diethylamino)-3-(3,4-dimethoxyphenyl)chromen-2-one. One area of research is the development of 7-(Diethylamino)-3-(3,4-dimethoxyphenyl)chromen-2-one-based drugs for the treatment of various diseases. Another area of research is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to investigate the potential toxicity of 7-(Diethylamino)-3-(3,4-dimethoxyphenyl)chromen-2-one and its effects on different cell types and tissues. Overall, 7-(Diethylamino)-3-(3,4-dimethoxyphenyl)chromen-2-one has shown great potential in scientific research and may have important applications in medicine and pharmacology.
Scientific Research Applications
7-(Diethylamino)-3-(3,4-dimethoxyphenyl)chromen-2-one has been extensively studied for its potential pharmacological applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 7-(Diethylamino)-3-(3,4-dimethoxyphenyl)chromen-2-one has also been studied for its anti-inflammatory, antioxidant, and antimicrobial properties.
properties
IUPAC Name |
7-(diethylamino)-3-(3,4-dimethoxyphenyl)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-5-22(6-2)16-9-7-15-11-17(21(23)26-19(15)13-16)14-8-10-18(24-3)20(12-14)25-4/h7-13H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKMAHYDQNVWHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Diethylamino)-3-(3,4-dimethoxyphenyl)chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




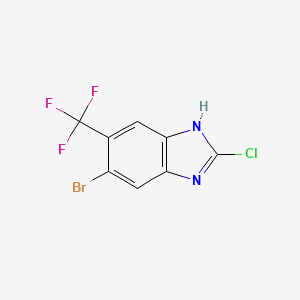

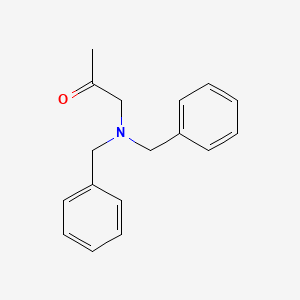
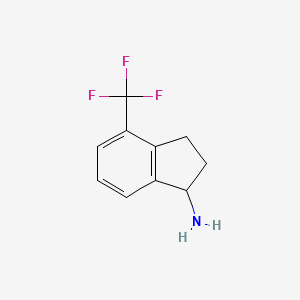
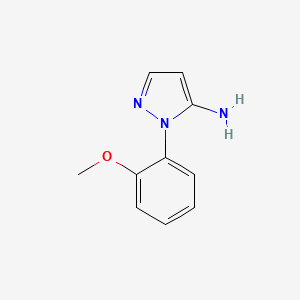

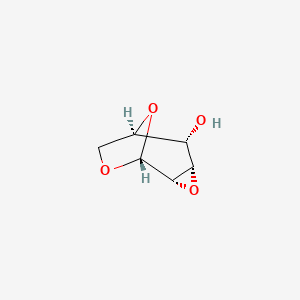
![6-iodo-3-nitro-Imidazo[1,2-a]pyridine](/img/structure/B3042983.png)

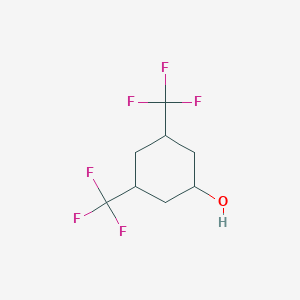
![1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B3042988.png)
